molecular formula C7H5FN2O B1344621 4-Fluoro-1H-indazol-5-OL CAS No. 478838-63-0

4-Fluoro-1H-indazol-5-OL

Cat. No.: B1344621
CAS No.: 478838-63-0
M. Wt: 152.13 g/mol
InChI Key: LMCVLLSQSMSLNV-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazol-5-OL is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indazol-5-OL plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease . The interaction between this compound and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. Additionally, this compound interacts with other proteins and biomolecules, potentially affecting various signaling pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to modulate cell signaling pathways, particularly those involving LRRK2 . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function. In other cell types, this compound may impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. The compound’s inhibition of LRRK2 kinase activity is a key mechanism, as it prevents the phosphorylation of downstream targets involved in cellular signaling . This inhibition can lead to alterations in gene expression and cellular responses. Additionally, this compound may interact with other enzymes and proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of LRRK2 activity and modulation of cellular signaling . At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may impact metabolic flux and metabolite levels, further influencing its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and exert its effects on cellular processes. The subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazol-5-OL typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under acidic conditions to form the indazole ring . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl N-tosylhydrazones .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazol-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-fluoro-1H-indazol-5-one, while substitution of the fluorine atom can produce various substituted indazole derivatives.

Scientific Research Applications

4-Fluoro-1H-indazol-5-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCVLLSQSMSLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 6N aqueous sodium hydroxide solution (5 ml, 30 mmol) was added dropwise to a solution of 1-acetyl-4-fluoro-1H-indazol-5-yl acetate (995 mg, 3.78 mmol) in methanol (5 ml)-tetrahydrofuran (5 ml) at room temperature, and the resulting mixture was stirred for 3.5 hours while being maintained at room temperature. The resulting reaction solution was adjusted to pH 5 to 6 by dropwise addition of a 1N aqueous hydrochloric acid solution (about 25 ml) and extracted with ethyl acetate, and the organic layer was washed with an aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and then filtered. The filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate) to obtain 4-fluoro-1H-indazol-5-ol (219 mg, 38%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1-acetyl-4-fluoro-1H-indazol-5-yl acetate
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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